molecular formula C8H17N B13299462 3-Ethyl-2-methylpiperidine

3-Ethyl-2-methylpiperidine

Cat. No.: B13299462
M. Wt: 127.23 g/mol
InChI Key: DEXCGKLNLMGYEG-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylpiperidine is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine and its derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methylpiperidine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 2-methylpiperidine with ethyl halides under basic conditions to introduce the ethyl group at the 3-position . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atom, facilitating nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency . These methods often utilize catalysts such as Raney nickel to promote hydrogenation reactions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, anhydrides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or acylated piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function and downstream effects.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

3-ethyl-2-methylpiperidine

InChI

InChI=1S/C8H17N/c1-3-8-5-4-6-9-7(8)2/h7-9H,3-6H2,1-2H3

InChI Key

DEXCGKLNLMGYEG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCNC1C

Origin of Product

United States

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